molecular formula C12H10Br2 B051779 1,4-Bis(bromomethyl)naphthalene CAS No. 58791-49-4

1,4-Bis(bromomethyl)naphthalene

Cat. No.: B051779
CAS No.: 58791-49-4
M. Wt: 314.01 g/mol
InChI Key: UZHZQZOMHXNQBJ-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromomethyl groups are attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(bromomethyl)naphthalene can be synthesized through a multi-step reaction process. One common method involves the bromination of 1-methylnaphthalene. The process typically includes the following steps :

    Formation of Bromomethyl Intermediate: 1-Methylnaphthalene is reacted with paraformaldehyde and aqueous hydrobromic acid in the presence of acetic acid and phosphoric acid to form the bromomethyl intermediate.

    Bromination: The intermediate is then subjected to bromine at elevated temperatures (160-180°C) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield naphthylmethylamines, while oxidation can produce naphthoquinones .

Scientific Research Applications

1,4-Bis(bromomethyl)naphthalene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(bromomethyl)naphthalene is unique due to its symmetrical structure and the presence of two reactive bromomethyl groups. This makes it highly versatile in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .

Properties

IUPAC Name

1,4-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHZQZOMHXNQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343905
Record name 1,4-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58791-49-4
Record name 1,4-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(bromomethyl)naphthalene (contains ca. 23% isomer)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,4-bis(bromomethyl)naphthalene participate in the synthesis of macrocyclic structures?

A1: this compound acts as an electrophilic building block, readily reacting with nucleophiles. For instance, it reacts with various bis-nucleophiles, such as N-tosylated polyamines [] and dipiperidiniumbis(dithiocarboxylate) salts [], in the presence of a base like sodium hydride to form macrocyclic structures through a nucleophilic substitution reaction. The bromine atoms serve as good leaving groups, facilitating the formation of carbon-nitrogen or carbon-sulfur bonds, ultimately leading to the desired macrocycle.

Q2: Can you provide an example of a specific reaction involving this compound and its outcome?

A2: In a study exploring the synthesis of cyclophanes [], this compound was reacted with the sodium salt of 9,10-bis{[2,2-di(ethoxycarbonyl)]ethyl}anthracene. This reaction, driven by the formation of sodium bromide, yielded tetraethyl 6,8,15,17-tetrahydro-7H,16H-5,18[1',2']-benzeno-9,14-ethenodibenzo[a,h]cyclotetradecene-7,7,16,16-tetracarboxylate (I). This compound subsequently underwent a photoisomerization upon exposure to light in the presence of silica gel, showcasing the potential of this compound in building complex structures with interesting photochemical properties.

Q3: How does the structure of this compound influence the properties of the synthesized macrocycles?

A3: The rigid naphthalene core of this compound significantly influences the conformation and properties of the resulting macrocycles. For example, in N-tosylated polyazanaphthalenophanes, the naphthalene moiety restricts the conformational freedom of the attached polyamine bridge, favoring conformations where the bridge resides above the aromatic ring []. This structural constraint can impact the molecule's binding affinity, reactivity, and other physicochemical properties.

Q4: Are there any studies exploring the stability of compounds synthesized using this compound?

A4: Yes, researchers have investigated the stability of products derived from this compound. One study [] examined the use of this compound in creating a polymer mimicking the structure of coal. Upon reacting the polymer with a hydride source, significant changes in the product's solubility were observed, suggesting a reduction in molecular weight and potential cleavage of bonds formed by the initial incorporation of this compound. This highlights the importance of considering the stability of the target structure when employing this compound as a building block.

Q5: Can this compound be used to synthesize molecules with potential applications in materials science?

A5: Yes, the reaction of this compound with appropriate bis-nucleophiles can generate electron-rich extended π-systems []. These systems, often incorporating 1,3-dithiole or 1,3-selenathiole units, exhibit interesting electrochemical properties and can act as strong electron donors. Researchers have synthesized a variety of tetrathiafulvalene, selenatrithiafulvalene, and diselenadithiafulvalene derivatives using this approach. These molecules, due to their redox behavior, hold potential for applications in organic metals and conducting materials.

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